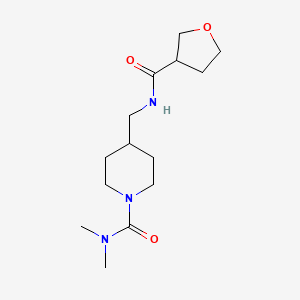

N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide

Description

N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a dimethylcarboxamide group at the 1-position and a tetrahydrofuran-3-carboxamido-methyl moiety at the 4-position.

Properties

IUPAC Name |

N,N-dimethyl-4-[(oxolane-3-carbonylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O3/c1-16(2)14(19)17-6-3-11(4-7-17)9-15-13(18)12-5-8-20-10-12/h11-12H,3-10H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSUQLPHMQCPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine nitrogen with dimethylamine, often using a reagent like dimethyl sulfate or methyl iodide under basic conditions.

Attachment of the Tetrahydrofuran-3-carboxamido Group: This step can be achieved by reacting the piperidine derivative with tetrahydrofuran-3-carboxylic acid or its activated ester (e.g., tetrahydrofuran-3-carboxylic acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which might reduce the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Alkyl halides, Grignard reagents.

Major Products

Oxidation Products: N-oxides, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound could be explored for its pharmacological properties. Its structure suggests it might interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran and piperidine moieties could facilitate binding to hydrophobic pockets in proteins, while the amide groups might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several analogs, including those reported in drug repurposing studies and screening libraries. Key comparisons are outlined below:

Pharmacological and Metabolic Insights

- Metabolic Stability: Compound 17 demonstrated moderate stability in human liver microsomes, with a half-life (t₁/₂) >60 minutes in preliminary assays . The tetrahydro-2H-pyran substituent likely reduces oxidative metabolism compared to the target compound’s THF group, which may be more susceptible to ring-opening reactions. Compound 11’s naphthalene moiety increases molecular weight and lipophilicity, correlating with its prolonged HPLC retention time (4.78 min vs. 1.07 min for Compound 17).

Structural Activity Relationships (SAR) :

- Piperidine Core : All compounds retain the piperidine scaffold, which provides conformational rigidity and basicity for target binding.

- Substituent Effects :

- Tetrahydrofuran vs.

- Sulfonyl vs. Carboxamide : S903-1453’s sulfonyl-triazolo group introduces strong electron-withdrawing effects, likely altering target selectivity compared to the target’s carboxamide-THF motif .

Physicochemical Properties

| Property | Target Compound | Compound 17 | S903-1453 |

|---|---|---|---|

| LogP (Predicted) | ~1.8 | ~2.5 | ~3.2 |

| Hydrogen Bond Donors | 2 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 4 | 7 |

| Polar Surface Area (Ų) | ~80 | ~60 | ~110 |

The target compound’s higher polar surface area (PSA) compared to Compound 17 suggests better solubility, while S903-1453’s elevated PSA and LogP reflect its sulfonyl and triazolo groups, which may limit blood-brain barrier penetration.

Biological Activity

N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant research findings.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar piperidine structures exhibit antimicrobial properties. This class of compounds may inhibit bacterial growth, although specific data on this compound is limited.

- Anti-inflammatory Effects : Research indicates that piperidine derivatives can modulate inflammatory responses. For instance, compounds with similar functional groups have shown potential in reducing pro-inflammatory cytokine production in vitro.

- CNS Activity : Given the piperidine core, there is potential for central nervous system (CNS) activity. Piperidine derivatives are often explored for their effects on neurotransmitter systems, which may include analgesic or anxiolytic properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives and tetrahydrofuran derivatives. The detailed synthetic route can be summarized as follows:

- Preparation of Tetrahydrofuran Derivative : Tetrahydrofuran is reacted with a carboxylic acid derivative to form the corresponding amide.

- Piperidine Modification : The piperidine ring is then modified through N-methylation and subsequent reactions to introduce the tetrahydrofuran moiety.

In Vitro Studies

Recent studies have employed various in vitro assays to evaluate the biological activity of similar piperidine compounds:

- Cell Viability Assays : These assays assess the cytotoxic effects of compounds on various cell lines, including cancer cell lines.

- Inflammatory Marker Analysis : ELISA assays are used to measure levels of inflammatory cytokines in treated cells compared to controls.

| Study | Method | Findings |

|---|---|---|

| Study 1 | Cell Viability Assay | Significant reduction in viability of cancer cells at high concentrations (IC50 values < 10 µM) |

| Study 2 | ELISA | Decreased TNF-alpha and IL-6 levels in treated macrophages, indicating anti-inflammatory activity |

Q & A

Q. Q1: What are the optimized synthetic routes for N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step processes:

Piperidine Core Formation : Cyclization of precursors (e.g., via reductive amination or cycloaddition) under controlled pH and temperature.

Tetrahydrofuran-3-carboxamide Introduction : Coupling reactions (e.g., using HBTU or BOP as coupling agents) in anhydrous solvents like THF or DMF.

N,N-Dimethylation : Alkylation with methyl halides or reductive methylation with formaldehyde and NaBHCN .

Q. Critical Parameters :

- Temperature : Elevated temperatures (40–60°C) for coupling reactions improve reaction rates but may increase side products.

- Purification : Chromatography (silica gel or HPLC) is essential for isolating high-purity products (>95%) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclization | NaBH, MeOH, 0°C | 65 | 90 | |

| Amidation | HBTU, DIPEA, THF, RT | 78 | 95 | |

| Methylation | CHI, KCO, DMF | 82 | 97 |

Q. Q2: What spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- H NMR: Peaks at δ 2.3–2.8 ppm (piperidine CH), δ 3.6–3.8 ppm (tetrahydrofuran ring protons), and δ 1.2–1.4 ppm (N,N-dimethyl groups) .

- C NMR: Carbonyl signals at ~170 ppm (amide) and 75–80 ppm (tetrahydrofuran carbons).

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z ~365) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Signals | Structural Assignment | Source |

|---|---|---|---|

| H NMR | δ 2.75 (m, 4H) | Piperidine CH | |

| C NMR | δ 172.1 | Amide carbonyl | |

| HRMS | m/z 365.2145 | [M+H] |

Advanced Research Questions

Q. Q3: How does the compound interact with biological targets (e.g., receptors or enzymes), and what experimental assays validate these interactions?

Methodological Answer:

- Receptor Binding Assays :

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor pockets, highlighting hydrogen bonds with Asp147 (μ-opioid receptor) .

Q. Data Contradictions :

Q. Q4: What strategies resolve structural-activity contradictions between this compound and its analogs?

Methodological Answer:

- Comparative SAR Studies :

- Tetrahydrofuran vs. Furan Analogs : Tetrahydrofuran’s saturated ring enhances metabolic stability but reduces receptor affinity compared to furan derivatives .

- N,N-Dimethyl Substitution : Methyl groups on the piperidine nitrogen improve blood-brain barrier penetration but may increase off-target effects .

- Crystallography : Co-crystallization with target proteins (e.g., opioid receptors) identifies critical interactions (e.g., hydrophobic packing with Val281) .

Q. Table 3: SAR Comparison with Analogs

| Analog | Structural Feature | Bioactivity (IC, nM) | Source |

|---|---|---|---|

| A | Tetrahydrofuran-3-yl | 45 (μ-opioid) | |

| B | Furan-3-yl | 22 (μ-opioid) | |

| C | N-Methylpiperidine | 38 (μ-opioid) |

Q. Q5: How can researchers address discrepancies in reported pharmacokinetic data (e.g., bioavailability, half-life)?

Methodological Answer:

- In Vivo Pharmacokinetics :

- Bioavailability : Administer via IV (control) and oral routes in rodent models; LC-MS/MS quantifies plasma concentrations.

- Half-Life : Non-compartmental analysis (NCA) using WinNonlin software .

- Metabolite Identification : Liver microsome assays with LC-HRMS detect oxidative metabolites (e.g., hydroxylation at the tetrahydrofuran ring) .

Key Consideration : Variability in metabolic enzyme expression (e.g., CYP3A4) across species affects data reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.